Radicinol

Vue d'ensemble

Description

Le Radicinol est un produit naturel qui appartient à la classe des lactones de l'acide résorcylique. Il est produit par diverses espèces fongiques, dont Cochliobolus australiensis et Alternaria radicina .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : Le Radicinol peut être synthétisé par fermentation de cultures fongiques. Le processus implique la culture du champignon sur un milieu approprié, suivie de l'extraction et de la purification du composé à l'aide de techniques chromatographiques . La configuration absolue du this compound a été déterminée à l'aide de méthodes chiroptiques telles que la dispersion rotatoire optique, le dichroïsme circulaire électronique et le dichroïsme circulaire vibrationnel .

Méthodes de production industrielle : La production industrielle de this compound implique la fermentation à grande échelle de cultures fongiques. Le champignon est cultivé dans des bioréacteurs dans des conditions contrôlées pour optimiser le rendement en this compound. Le composé est ensuite extrait et purifié à l'aide de méthodes chromatographiques avancées .

Analyse Des Réactions Chimiques

Types de réactions : Le Radicinol subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Il peut former des dérivés tels que des esters d'acétyle et des dérivés hexa-hydro .

Réactifs et conditions courants :

Oxydation : Le this compound peut être oxydé à l'aide de réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide de borohydrure de sodium ou d'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les chlorures d'acyle ou les halogénures d'alkyle.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers esters et formes réduites de this compound, qui ont été étudiés pour leurs activités phytotoxiques et biologiques .

4. Applications de la recherche scientifique

Le this compound a été largement étudié pour ses applications dans divers domaines :

5. Mécanisme d'action

Le this compound exerce ses effets par divers mécanismes :

Inhibition enzymatique : Il inhibe des enzymes telles que l'acétylcholinestérase et l'uréase, qui sont impliquées dans des processus biologiques essentiels.

Activité antiproliférative : Le this compound module les protéines suppresseurs de tumeurs comme p53 et les protéines anti-apoptotiques comme BCL-2, conduisant à une expression accrue de la caspase-3 et à l'induction de l'apoptose dans les cellules cancéreuses.

Activité phytotoxique : Le composé perturbe les processus cellulaires dans les plantes, conduisant à une croissance et un développement réduits.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Enzyme Inhibition

Radicinol derivatives have shown promising results in enzyme inhibition studies. For instance, bipolarisenol, a derivative of this compound, demonstrated significant inhibition of acetylcholinesterase (AChE) with an IC50 value of 67.23 ± 5.12 µg/mL and urease with an IC50 of 81.62 ± 4.61 µg/mL. This suggests potential therapeutic applications in treating conditions related to enzyme dysregulation, such as Alzheimer's disease and urea cycle disorders .

1.2 Antiproliferative Activity

Research indicates that this compound exhibits antiproliferative properties against various cancer cell lines. A study highlighted its interaction with multiple cancer targets, suggesting its potential role in drug discovery for cancer treatment . The ability of this compound to inhibit cancer cell proliferation positions it as a candidate for further development in oncology.

Agricultural Applications

2.1 Phytotoxic Activity

This compound has been evaluated for its phytotoxic effects on invasive plant species. In particular, studies have shown that radicinin, a related compound, exhibits high target-specific toxicity towards buffelgrass while being less harmful to native flora and non-target organisms like zebrafish embryos . This characteristic makes it a potential biocontrol agent for managing invasive plant species without adversely affecting local ecosystems.

2.2 Herbicide Development

The ecotoxicological profiles of this compound and its derivatives indicate their suitability as environmentally friendly herbicides. Tests conducted on aquatic organisms revealed relatively low toxicity levels, suggesting that these compounds could be developed into safer alternatives to conventional herbicides . The stability of this compound under various environmental conditions further supports its application in agricultural practices.

Ecotoxicological Insights

3.1 Environmental Impact Assessments

Recent studies have focused on the environmental impacts of this compound and its derivatives on aquatic ecosystems. The compounds showed low toxicity to species such as Aliivibrio fischeri and Raphidocelis subcapitata, indicating their potential for use in ecologically sustainable practices . Understanding the ecotoxicological effects is crucial for assessing the safety and viability of using this compound in agricultural and pharmaceutical applications.

Summary Table of this compound Applications

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Le Radicinol est similaire à d'autres lactones de l'acide résorcylique telles que la radicinine, la 3-épi-radicinine et la cochliotoxine . Il est unique dans son activité inhibitrice enzymatique spécifique et son potentiel en tant que bioherbicide .

Composés similaires :

Radicinine : Une autre lactone de l'acide résorcylique aux propriétés phytotoxiques.

3-épi-Radicinine : Un épimère de la radicinine avec des activités biologiques similaires.

Cochliotoxine : Un composé apparenté aux propriétés phytotoxiques et inhibitrices enzymatiques.

Le this compound se distingue par sa combinaison unique d'activités phytotoxiques, inhibitrices enzymatiques et antiprolifératives, ce qui en fait un composé d'un intérêt majeur dans la recherche scientifique et les applications industrielles.

Activité Biologique

Radicinol is a bioactive compound derived from various fungi, particularly endophytic species. Its biological activities have been the subject of extensive research, revealing significant potential in areas such as antimicrobial, antioxidant, and cytotoxic effects. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Derivation

This compound is structurally related to radicinin, with variations that influence its biological properties. It is produced by fungi such as Bipolaris sorokiniana and has been isolated through various extraction and purification methods. The structural elucidation of this compound is typically performed using techniques like NMR spectroscopy and X-ray crystallography, which help confirm its chemical identity and configuration.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a range of pathogenic bacteria and fungi. Studies have demonstrated its effectiveness against:

- Bacteria :

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

The Minimum Inhibitory Concentration (MIC) values for this compound against these bacteria typically range from 25 to 50 μg/mL, indicating its potential as an antibacterial agent .

- Fungi :

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays, including the DPPH radical scavenging assay. Results show that this compound possesses significant antioxidant activity, with IC50 values comparable to other known antioxidants. For instance, in a study involving several compounds derived from fungi, this compound demonstrated effective radical scavenging abilities .

Cytotoxic Effects

Research into the cytotoxic effects of this compound has shown promising results in cancer cell lines. In vitro studies indicate that this compound can induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapy. The mechanism of action appears to involve the disruption of cellular processes leading to programmed cell death .

Ecotoxicological Profile

The ecotoxicological impact of this compound has also been assessed, particularly concerning its environmental safety as a potential herbicide. Studies have indicated that while this compound shows some inhibitory effects on aquatic organisms, it generally exhibits low toxicity levels, suggesting it could be used safely in ecological applications .

Summary Table of Biological Activities

| Activity | Target Organisms | Effectiveness (MIC/IC50) |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, E. coli, Bacillus subtilis | 25-50 μg/mL |

| Antioxidant | Radical scavenging | IC50 comparable to antioxidants |

| Cytotoxic | Various cancer cell lines | Induces apoptosis |

| Ecotoxicity | Aquatic organisms | Low toxicity |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in MDPI reported the isolation of this compound from Epicoccum nigrum, demonstrating its antibacterial properties alongside other compounds derived from the same fungal source .

- Cytotoxicity Assessment : Research conducted on endophytic fungi revealed that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, suggesting potential therapeutic applications in oncology .

- Ecotoxicological Evaluation : Another study evaluated the environmental impact of this compound, concluding that it could serve as an environmentally friendly herbicide due to its low toxicity profile while maintaining efficacy against target species .

Propriétés

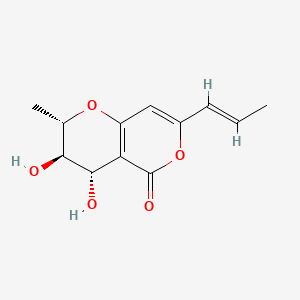

IUPAC Name |

(2S,3R,4S)-3,4-dihydroxy-2-methyl-7-[(E)-prop-1-enyl]-3,4-dihydro-2H-pyrano[3,2-c]pyran-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-3-4-7-5-8-9(12(15)17-7)11(14)10(13)6(2)16-8/h3-6,10-11,13-14H,1-2H3/b4-3+/t6-,10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDHRYWEFJLSJF-AVJAUVGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC2=C(C(C(C(O2)C)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC2=C([C@@H]([C@H]([C@@H](O2)C)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65647-66-7 | |

| Record name | Radicinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065647667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is radicinol and where is it found?

A: this compound is a fungal secondary metabolite belonging to the dihydropyranopyran-4,5-dione family. It is primarily produced by certain Alternaria species, such as Alternaria chrysanthemi, Alternaria radicina, and Alternaria longipes, often found in association with various plants, including umbelliferous plants like carrots. [, , , , ]

Q2: What other related compounds are produced by these fungi?

A: Besides this compound, these fungal species also produce other structurally related compounds, including radicinin, 3-epithis compound, cochliotoxin, and chloromonilinic acids. [, , , ]

Q3: Is this compound found naturally in plants?

A: Yes, this compound has been detected in carrot samples naturally infected by Alternaria radicina, often in conjunction with radicinin. []

Q4: What is the effect of temperature on this compound production by the fungi?

A: Studies have shown that the production of this compound, along with other metabolites like radicinin and epi-radicinol, in Alternaria radicina is influenced by temperature. Successive temperature increases from 1 °C to 10 °C and then to 20 °C stimulated the accumulation of these compounds in both naturally contaminated and artificially inoculated carrots. [, ]

Q5: How does this compound's structure compare to other related compounds, and how does this impact activity?

A: this compound shares a core dihydropyranopyran-4,5-dione structure with compounds like radicinin and cochliotoxin. Structure-activity relationship (SAR) studies suggest that the presence of an α,β-unsaturated carbonyl group at C-4, a free secondary hydroxyl group at C-3, and the specific stereochemistry at C-3 are crucial for the phytotoxic activity of these compounds. Modifications to these functionalities can significantly impact their potency and selectivity. [, ] For example, while radicinin shows strong phytotoxicity against buffelgrass, this compound with its differing C-3 configuration, exhibited significantly weaker activity in comparison. []

Q6: Are there any known methods for the chemical synthesis of this compound?

A: Yes, total syntheses of this compound and its 3-epimer, 3-epithis compound, have been achieved. These strategies employed gold-catalyzed cyclization reactions to construct the core pyrone ring system and utilized a common intermediate to access both target compounds through divergent synthetic routes. []

Q7: Has the biosynthesis of this compound been investigated?

A: While the complete biosynthetic pathway of this compound remains to be fully elucidated, studies on Alternaria chrysanthemi have revealed that this compound is likely biosynthesized from radicinin through a biotransformation process. []

Q8: Are there any known interactions of this compound with other organisms?

A: Yes, Alternaria longipes can biotransform radicinin into both this compound and 3-epithis compound. This biotransformation process exhibits stereoselectivity, and the product ratios appear to be influenced by the fungal growth medium composition. []

Q9: Have there been any studies on the potential toxicity of this compound?

A: While specific toxicity studies on this compound are limited, it is worth noting that structurally related compounds like radicinin and cochliotoxin have shown phytotoxic effects. Further research is necessary to fully understand the potential toxicological profile of this compound. [, , ]

Q10: What analytical techniques are used to identify and quantify this compound?

A: Various spectroscopic techniques, including GC-MS, LC-MS, 1H NMR, and 13C NMR, are employed for the identification and characterization of this compound. [] These methods allow for the determination of its molecular formula, weight, and structural features.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.